molecular formula C17H22N4O2 B2964739 N-[(oxolan-2-yl)methyl]-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950230-86-1

N-[(oxolan-2-yl)methyl]-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2964739
CAS No.: 950230-86-1
M. Wt: 314.389
InChI Key: MCMQWZPIMNCEKA-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by:

  • Position 1: A phenyl substituent.
  • Position 5: A propyl chain.
  • Carboxamide group: The amide nitrogen is linked to an oxolane (tetrahydrofuran) methyl group.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-1-phenyl-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-2-7-15-16(17(22)18-12-14-10-6-11-23-14)19-20-21(15)13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMQWZPIMNCEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The oxolan-2-yl group is introduced through a nucleophilic substitution reaction, and the carboxamide group is added via an amide coupling reaction. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-[(oxolan-2-yl)methyl]-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application, but common targets include enzymes involved in cell signaling and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The table below compares substituents and molecular features of the target compound with its closest analogs:

Compound Name Position 1 Substituent Position 5 Substituent Amide Substituent Molecular Weight (g/mol) References
N-[(oxolan-2-yl)methyl]-1-phenyl-5-propyl-... Phenyl Propyl Oxolan-2-ylmethyl ~314–325*
N-Benzyl-1-phenyl-5-propyl-... (CAS 950244-85-6) Phenyl Propyl Benzyl 320.39
5-Methyl-N-[(oxolan-2-yl)methyl]-1-(thiazol-2-yl)... (BK48151) Thiazol-2-yl Methyl Oxolan-2-ylmethyl 293.34
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)... (3o) 2-Fluorophenyl Ethyl Quinolin-2-yl Not reported

*Estimated based on structural analogs due to lack of direct data.

Key Observations:
  • Amide Substituent : The oxolan-2-ylmethyl group in the target compound likely enhances polarity compared to benzyl (CAS 950244-85-6), improving aqueous solubility .
  • Position 1 : Phenyl groups (as in the target compound) may favor π-π stacking interactions in biological targets compared to heteroaromatic substituents (e.g., thiazol-2-yl in BK48151) .

Physicochemical Properties

Property Target Compound* N-Benzyl Analog (CAS 950244-85-6) BK48151
Density (g/cm³) ~1.15–1.20 1.16 (predicted) Not reported
pKa ~12.5–13.5 13.24 (predicted) Not reported
Solubility Moderate (polar solvents) Low (lipophilic benzyl group) Moderate (thiazole enhances polarity)

*Predicted based on substituent effects.

Discussion:
  • The oxolan-2-ylmethyl group introduces an ether oxygen, which may improve solubility in polar solvents compared to the benzyl analog .

Crystallographic and Structural Validation

  • SHELX Software : Widely used for small-molecule crystallography (e.g., analogs in ). The target compound’s structure could be resolved via SHELXL refinement .
  • Conformational Analysis : The oxolane ring’s puckering may influence molecular packing and stability, as seen in pyrazoline analogs () .

Biological Activity

N-[(oxolan-2-yl)methyl]-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the triazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, including anticancer and antimicrobial properties.

The molecular formula of this compound is Cx_{x}Hy_{y}Nz_{z}Ow_{w}, with a molecular weight of approximately 300 g/mol. The structure features a triazole ring which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds featuring the triazole moiety have exhibited significant antiproliferative activity against various cancer cell lines.

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-71.1Thymidylate synthase inhibition
Compound BHCT1162.6Apoptosis induction
Compound CHepG21.4Cell cycle arrest

In a study evaluating multiple triazole derivatives, it was found that the compounds exhibited IC50 values ranging from 1.1 to 4.24 µM against MCF-7 and HepG2 cell lines, demonstrating their potential as effective anticancer agents .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. The synthesized derivatives have shown promising results against both bacterial and fungal strains.

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundMicroorganism TestedInhibition Zone (mm)
Compound AEscherichia coli15
Compound BStaphylococcus aureus18
Compound CCandida albicans20

In particular, several studies reported that triazole derivatives demonstrated significant inhibition against E. coli and S. aureus, with some compounds outperforming standard antibiotics .

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of triazole derivatives and evaluated their biological activities. Among these, one derivative showed significant antiproliferative effects on MCF-7 cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of triazole derivatives to target proteins involved in cancer pathways. These computational studies support the observed biological activities by providing insights into the interaction mechanisms at the molecular level .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : Begin with copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core. Use orthogonal protecting groups for the oxolan-2-ylmethyl moiety to prevent side reactions. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to enhance regioselectivity . Monitor reaction progress via HPLC with UV detection (λ = 254 nm) . Employ Design of Experiments (DoE) to test factors like catalyst loading and reaction time, using response surface methodology for yield optimization .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer : Combine 1H^1H- and 13C^{13}C-NMR to verify the triazole ring substitution pattern and oxolan-2-ylmethyl attachment. Use FTIR to confirm carboxamide C=O stretching (~1650–1700 cm1^{-1}) . For purity assessment, employ reverse-phase HPLC with a Chromolith column (C18, 4.6 × 100 mm) and gradient elution (acetonitrile/water + 0.1% TFA). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

  • Methodological Answer : Screen for kinase inhibition using fluorescence-based assays (e.g., ADP-Glo™) with recombinant enzymes (e.g., EGFR or CDK2). Assess cytotoxicity via MTT assay in cancer cell lines (e.g., HeLa or MCF-7). For solubility, use shake-flask method with UV quantification in PBS (pH 7.4) and DMSO controls . Prioritize assays aligned with the compound’s structural analogs (e.g., triazole-based inhibitors) .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target proteins (e.g., PDB: 1M17 for kinases). Validate binding poses with molecular dynamics simulations (GROMACS) under physiological conditions. Calculate binding free energy via MM-PBSA. Cross-reference with QSAR models trained on triazole-carboxamide derivatives to predict ADMET properties . Link findings to medicinal chemistry frameworks, such as Lipinski’s Rule and target engagement hypotheses .

Q. What strategies address contradictory data in solubility and bioactivity studies?

  • Methodological Answer : Apply factorial design to isolate variables (e.g., pH, co-solvents) affecting solubility . For bioactivity discrepancies, use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50_{50}). Investigate metabolic stability via liver microsome assays to rule out rapid degradation. Validate hypotheses using structural analogs (e.g., fluorophenyl substitutions) to probe SAR . Employ Bayesian statistical models to reconcile conflicting datasets .

Q. How to design experiments to elucidate the mechanism of action using enzyme inhibition assays?

  • Methodological Answer : Use time-dependent inhibition assays to distinguish reversible vs. irreversible binding. Perform kinetic studies (e.g., Lineweaver-Burk plots) to identify inhibition type (competitive/non-competitive). Incorporate fluorescent probes (e.g., ANS for hydrophobic pocket detection) to map binding sites. Validate with CRISPR-edited cell lines lacking the target enzyme . Integrate results with pathway analysis (e.g., KEGG) to contextualize biological impact .

Q. How to link the compound’s activity to existing medicinal chemistry frameworks?

  • Methodological Answer : Map the compound’s pharmacophore to known kinase inhibitors (e.g., imatinib’s ATP-binding motif). Use cheminformatics tools (RDKit, MOE) to compare electrostatic surfaces and logP values with clinical candidates . Situate findings within theoretical frameworks like the "molecular similarity principle" or "privileged scaffolds" in drug discovery . For grant proposals, emphasize gaps in triazole-based therapeutics (e.g., resistance mechanisms) and propose mechanistic studies .

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